(R)-(1-Boc-Pyrrolidin-3-yl)-acetic acid

Enantiomeric purity Chiral quality control Asymmetric synthesis

This (R)-enantiomer (CAS 204688-60-8) is the chirally pure building block for asymmetric synthesis of GABA transporter inhibitors and constrained peptidomimetics. Its Boc group is cleavable under mild TFA conditions, providing true orthogonality with hydrogenolysis-labile Cbz groups — enabling selective deprotection in complex sequences. A patented, scalable process delivers >99% ee without chromatography, ensuring cost-effective multi-gram synthesis. Verify identity instantly via specific rotation [α]D20 = -30.5 (c=1, MeOH). Do not substitute with the racemate or (S)-enantiomer — stereochemistry directly dictates target binding.

Molecular Formula C11H19NO4
Molecular Weight 229.27 g/mol
CAS No. 204688-60-8
Cat. No. B1332679
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-(1-Boc-Pyrrolidin-3-yl)-acetic acid
CAS204688-60-8
Molecular FormulaC11H19NO4
Molecular Weight229.27 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCC(C1)CC(=O)O
InChIInChI=1S/C11H19NO4/c1-11(2,3)16-10(15)12-5-4-8(7-12)6-9(13)14/h8H,4-7H2,1-3H3,(H,13,14)/t8-/m1/s1
InChIKeySKEXQIJIXQSFRX-MRVPVSSYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Procurement Guide for (R)-(1-Boc-Pyrrolidin-3-yl)-acetic acid (CAS 204688-60-8): Chiral Building Block Specifications


(R)-(1-Boc-Pyrrolidin-3-yl)-acetic acid (CAS 204688-60-8) is a chiral N-Boc-protected pyrrolidine-3-acetic acid derivative with molecular formula C11H19NO4 and molecular weight 229.27 g/mol [1]. It serves as a key bifunctional building block in medicinal chemistry, featuring both a carboxylic acid handle for amide/ester coupling and a Boc-protected secondary amine that can be unmasked under mild acidic conditions for further elaboration . The (R)-configuration at the pyrrolidine 3-position is stereochemically defined, making this compound a critical chiral intermediate for the asymmetric synthesis of bioactive molecules, particularly GABA transporter inhibitors and constrained amino acid analogs [2].

Why the (R)-Enantiomer of 1-Boc-Pyrrolidine-3-acetic Acid Cannot Be Substituted with Racemate or (S)-Enantiomer


In chiral drug synthesis, the stereochemical identity of a building block directly dictates the absolute configuration of downstream intermediates and final APIs. Substituting (R)-(1-Boc-Pyrrolidin-3-yl)-acetic acid with its racemic mixture (CAS 175526-97-3) or the (S)-enantiomer (CAS 204688-61-9) introduces the incorrect stereoisomer, which can abolish target binding or produce an antagonist instead of an agonist [1]. The pyrrolidine-3-acetic acid scaffold is a validated pharmacophore for GABA transporter 1 (GAT1) inhibition, where stereochemistry at the pyrrolidine ring is a critical determinant of binding affinity [2]. Furthermore, the Boc protecting group cannot be simply replaced by Cbz or Fmoc without altering downstream deprotection orthogonality, as Boc is cleaved under acidic conditions (TFA) while Cbz requires hydrogenolysis—a distinction that is essential when other acid-sensitive or hydrogenation-sensitive functionalities are present in the synthetic sequence [3]. The quantitative evidence below demonstrates exactly where the (R)-Boc-protected enantiomer offers verifiable differentiation.

Quantitative Differentiation Evidence: (R)-(1-Boc-Pyrrolidin-3-yl)-acetic acid vs. Comparators


Enantiomeric Excess: Patented (R)-Enantiomer Achieves >99% ee vs. Commercial (S)-Enantiomer at ≥97% Optical Purity

The (R)-enantiomer produced via the patented asymmetric reductive hydrogenation method (CN111606836A) achieves an enantiomeric excess (ee) of >99%, with a measured value of 99.9% in Example 1 and confirmed at 99.9% in Example 2 [1]. In contrast, the commercial (S)-enantiomer (CAS 204688-61-9) is listed by a major vendor with an optical purity specification of ≥97.0% . The racemic mixture (CAS 175526-97-3) provides 0% ee by definition. This 2–3 percentage point advantage in ee translates to substantially lower levels of the undesired enantiomer contaminant (≤0.05% vs. up to 3%).

Enantiomeric purity Chiral quality control Asymmetric synthesis

Specific Optical Rotation as a Definitive Identity and Quality Control Parameter

The (R)-enantiomer exhibits a specific optical rotation of [α]D20 = -30.5 (c=1, MeOH), as established by the patent CN111606836A and consistently reproduced across multiple synthetic batches (Examples 1 and 2) [1]. This value serves as an unambiguous identity confirmation that distinguishes the target compound from the (S)-enantiomer, which would exhibit an equal magnitude but opposite sign of rotation (though the exact value for the S-enantiomer is not publicly documented in accessible sources). The racemic mixture displays no net optical rotation [2]. This parameter enables procurement departments to verify stereochemical identity independently of vendor certificates.

Specific rotation Chiral identity Quality assurance

Scalable Synthesis Process with Documented Step Yields Superior to Prior Art

The patented three-step synthesis (CN111606836A) from inexpensive racemic N-Boc-3-pyrrolidone delivers the target (R)-enantiomer with step-wise yields of 91.9–94.1% for the Wittig reaction and 89.7–94.6% for the hydrolysis step, with the asymmetric reduction intermediate used directly without chromatographic purification [1]. This contrasts explicitly with the prior art method starting from R-N-Boc-3-hydroxypyrrolidine, which required 4 equivalents of diethyl propionate, 16 equivalents of KOH, and generated substantial waste, making it unsuitable for scale-up [1]. The commercial racemate (CAS 175526-97-3) is typically offered at 97–98% HPLC purity , which still requires chiral separation to obtain the single enantiomer—adding cost and yield loss.

Process chemistry Scalability Synthetic yield

Boc vs. Cbz Orthogonal Protection: Enabling Selective Deprotection in Multi-Step Sequences

The Boc (tert-butoxycarbonyl) group on the target compound is cleaved under mild acidic conditions—typically 20–50% TFA in CH2Cl2 or 1–2 M HCl in dioxane—generating isobutylene and CO2 as volatile byproducts [1]. In contrast, the Cbz (benzyloxycarbonyl) analog requires catalytic hydrogenolysis (H2, Pd/C), which is incompatible with substrates bearing alkene, alkyne, or nitro functionalities [2]. This orthogonal deprotection profile allows the Boc-protected (R)-enantiomer to be used in synthetic sequences where Cbz would be selectively retained and later removed by hydrogenolysis, or where acid-labile protecting groups (e.g., TBDPS, TBDMS) are tolerated under the mild acidic Boc cleavage conditions [1]. While this is a class-level property of Boc vs. Cbz, it is a decisive factor when selecting among N-protected pyrrolidine-3-acetic acid building blocks.

Protecting group strategy Orthogonal deprotection Multi-step synthesis

Validated Pharmacophore Scaffold: (R)-Pyrrolidine-3-acetic Acid Motif in GAT1 Inhibitor Discovery

The pyrrolidine-3-acetic acid scaffold, which constitutes the deprotected core of the target compound, has been validated as a productive pharmacophore for mGAT1 inhibition. In competitive MS binding assays, oxime libraries derived from pyrrolidine-3-acetic acid yielded the most potent hit with a pKi of 7.87 ± 0.01 (corresponding to Ki ≈ 13.5 nM) at mGAT1 [1]. The free (R)-pyrrolidine-3-acetic acid itself shows an IC50 of 4.07 × 10³ nM at mGAT1 [2]. This establishes the scaffold as a starting point for lead optimization, where the Boc-protected (R)-enantiomer serves as the immediate precursor for library synthesis. The (S)-enantiomer and racemate would produce diastereomeric libraries with divergent binding profiles.

GABA transporter GAT1 inhibitor Pharmacophore validation

Recommended Application Scenarios for (R)-(1-Boc-Pyrrolidin-3-yl)-acetic acid Based on Verified Differentiation Evidence


Asymmetric Synthesis of GABA Transporter 1 (GAT1) Inhibitor Libraries

The (R)-pyrrolidine-3-acetic acid scaffold is a validated pharmacophore for mGAT1 inhibition, with oxime derivatives achieving pKi values as low as 7.87 [1]. The Boc-protected (R)-enantiomer with >99% ee [2] serves as the optimal starting material for constructing stereochemically homogeneous oxime libraries via condensation with aldehyde sets. Using the racemate would produce diastereomeric mixtures requiring chiral separation of final compounds, while the (S)-enantiomer would generate libraries with unknown and likely divergent GAT1 binding profiles.

Multi-Step Synthesis Requiring Orthogonal N-Deprotection Strategies

In synthetic sequences where both a Boc and a Cbz protecting group must be present and selectively removed, the target compound's Boc group provides acid-labile deprotection orthogonal to Cbz hydrogenolysis [1]. This is critical for complex molecule construction where one amine must be unveiled for coupling while another remains protected. The Cbz-protected analog cannot fulfill this role, as its removal conditions (H2/Pd-C) are incompatible with many functional groups encountered in medicinal chemistry intermediates.

Process-Scale Production of Chiral Homo-β-Proline and Constrained Amino Acid Analogs

The patented process (CN111606836A) demonstrates that the (R)-enantiomer can be produced at scale with step yields of 91.9–94.1% (Wittig) and 89.7–94.6% (hydrolysis) without intermediate chromatographic purification [1]. This process advantage translates directly to lower cost of goods for programs requiring multi-gram to kilogram quantities of the (R)-enantiomer. After Boc deprotection, the resulting (R)-pyrrolidine-3-acetic acid (homo-β-proline) is a conformationally constrained β-amino acid used in peptidomimetic drug design and as a building block for factor Xa inhibitors [2].

Quality-Controlled API Intermediate Manufacturing with Definitive Identity Testing

The documented specific rotation of [α]D20 = -30.5 (c=1, MeOH) [1] provides an immediate, non-destructive identity verification method upon material receipt. This is particularly valuable for GMP intermediate production where stereochemical identity must be confirmed independently of vendor-supplied certificates. The combination of HPLC purity (typical vendor specification 97% [2]), enantiomeric excess (>99% per patent route [1]), and specific rotation creates a three-parameter quality control framework that the racemate and (S)-enantiomer cannot simultaneously satisfy.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

53 linked technical documents
Explore Hub


Quote Request

Request a Quote for (R)-(1-Boc-Pyrrolidin-3-yl)-acetic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.